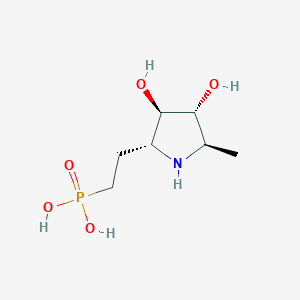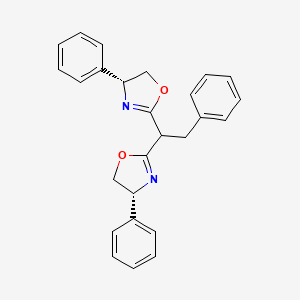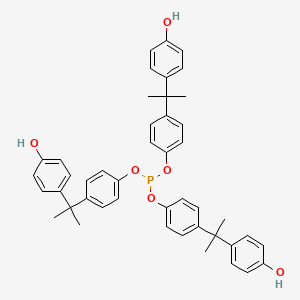
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is a chemical compound with the molecular formula C45H45O6P and a molecular weight of 712.81 g/mol . It is primarily used in research and industrial applications, particularly as a ligand in catalysis and as an antioxidant in polymer stabilization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite typically involves the reaction of 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with phosphorus trichloride (PCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like bromine (Br2) or chlorine (Cl2) are commonly used in substitution reactions.
Major Products
Oxidation: Phosphates.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the halide used.
Applications De Recherche Scientifique
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite has several scientific research applications:
Chemistry: Used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used as an antioxidant in the stabilization of polymers and plastics.
Mécanisme D'action
The mechanism of action of Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite involves its ability to donate electrons, making it an effective antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage. In catalytic applications, it acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite compound used as an antioxidant in polymers.
Tris(4-(5-bromothiophen-2-yl)phenyl)amine: Used in electronic applications due to its conductive properties.
Uniqueness
Tris(4-(2-(4-hydroxyphenyl)propan-2-yl)phenyl) phosphite is unique due to its specific structure, which provides both antioxidant properties and the ability to act as a ligand in catalytic reactions. Its hydroxyphenyl groups enhance its reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C45H45O6P |
|---|---|
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
tris[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite |
InChI |
InChI=1S/C45H45O6P/c1-43(2,31-7-19-37(46)20-8-31)34-13-25-40(26-14-34)49-52(50-41-27-15-35(16-28-41)44(3,4)32-9-21-38(47)22-10-32)51-42-29-17-36(18-30-42)45(5,6)33-11-23-39(48)24-12-33/h7-30,46-48H,1-6H3 |
Clé InChI |
UMOSHLRWGSNPST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP(OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O)OC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


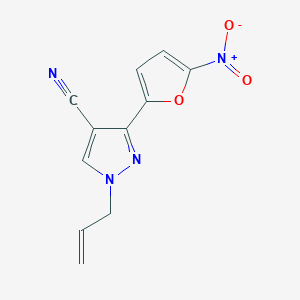
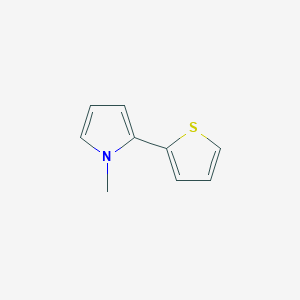
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
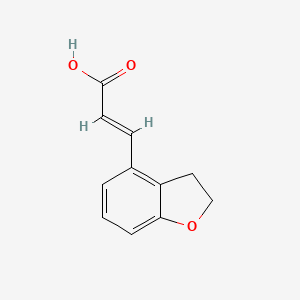
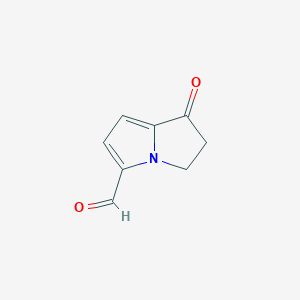

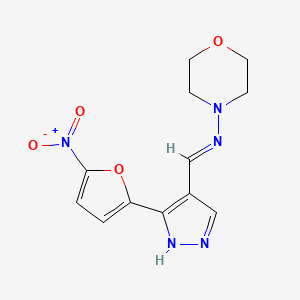

![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
